molecular formula C17H29Cl2N3 B1439893 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride CAS No. 1219979-96-0

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

Cat. No.: B1439893
CAS No.: 1219979-96-0
M. Wt: 346.3 g/mol
InChI Key: PEJRNJVRQZAMEQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₁₇H₂₉Cl₂N₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperazine core, which is a common structural motif in many bioactive molecules .

Preparation Methods

The synthesis of 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride typically involves the reaction of benzyl chloride with 4-(4-piperidinylmethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is often mediated through binding to the receptor’s active site, altering its conformation and function .

Comparison with Similar Compounds

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

Unlike some other piperazine derivatives, it is not commonly used as a recreational drug but rather as a valuable research tool and industrial reagent .

Biological Activity

1-Benzyl-4-(4-piperidinylmethyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is a piperazine derivative, which has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C18H25Cl2N3
Molecular Weight: 360.32 g/mol
IUPAC Name: this compound

The compound features a benzyl group and two piperazine rings, which contribute to its pharmacological properties. The presence of piperidine enhances its ability to interact with neurotransmitter systems, making it a candidate for various neurological applications.

The biological activity of this compound primarily involves its role as a receptor modulator. It has been shown to interact with several neurotransmitter receptors, including:

  • Serotonin Receptors (5-HT): The compound exhibits affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors: It also shows activity at dopamine receptors, influencing dopaminergic signaling pathways that are critical in conditions like schizophrenia and Parkinson's disease.
  • Cholinergic Activity: The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antidepressant-like Effects: In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.
  • Anxiolytic Effects: Behavioral assays indicated that the compound may exert anxiolytic effects, reducing anxiety-related behaviors in rodents.
  • Neuroprotective Properties: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

In Vivo Studies

In vivo evaluations have shown that:

  • Dosage and Administration: Typical dosages range from 10 to 50 mg/kg in animal models, with observed effects on behavior correlating with plasma concentrations.
  • Behavioral Outcomes: Significant improvements in locomotor activity and reduced immobility times in forced swim tests were noted.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
Compound AAntidepressant
Compound BAnxiolytic
Compound CNeuroprotective

Case Studies

  • Case Study 1: Depression Model
    • Objective: To evaluate the antidepressant effects of the compound.
    • Methodology: Administered to mice subjected to chronic mild stress.
    • Results: Significant reduction in immobility time compared to control groups.
  • Case Study 2: Neuroprotection
    • Objective: Assess the neuroprotective effects against oxidative stress.
    • Methodology: Neuronal cell cultures treated with hydrogen peroxide.
    • Results: The compound reduced cell death by approximately 40% compared to untreated controls.

Properties

IUPAC Name

1-benzyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3.2ClH/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17;;/h1-5,17-18H,6-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJRNJVRQZAMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.